molecular formula C7H9NO2 B1628830 3-Amino-4-methoxyphenol CAS No. 29644-12-0

3-Amino-4-methoxyphenol

Cat. No.: B1628830
CAS No.: 29644-12-0
M. Wt: 139.15 g/mol
InChI Key: HEAHXMOKYXTEID-UHFFFAOYSA-N
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Description

3-Amino-4-methoxyphenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group (-NH2) at the third position and a methoxy group (-OCH3) at the fourth position on the benzene ring

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, such as 3-Amino-4-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Methoxyphenolic compounds have been shown to have anti-inflammatory effects on human airway cells . It is possible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxyphenol typically involves the nitration of 4-methoxyphenol followed by reduction. The process can be summarized as follows:

    Nitration: 4-Methoxyphenol is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the methoxy group.

    Reduction: The resulting 3-nitro-4-methoxyphenol is then reduced to this compound using reducing agents like iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of more environmentally friendly reducing agents. The choice of method depends on factors like cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methoxy groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-Amino-4-methoxyphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    4-Amino-3-methoxyphenol: Similar structure but with the positions of the amino and methoxy groups reversed.

    3-Amino-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxyphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Amino-4-methoxyphenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHXMOKYXTEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605714
Record name 3-Amino-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29644-12-0
Record name 3-Amino-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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